MDA 19 (Standard)

Description

Structure

3D Structure

Properties

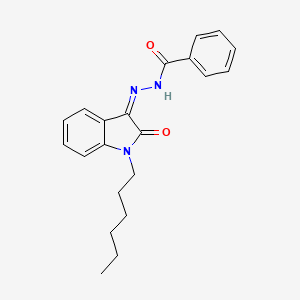

IUPAC Name |

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNRTDOKKSWDRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029871, DTXSID401345281 |

Source

|

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048973-47-2, 1104302-26-2 |

Source

|

| Record name | MDA-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZO-HEXOXIZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MDA 19 chemical structure and properties

An In-Depth Technical Guide to the Synthetic Cannabinoid MDA 19 (BZO-HEXOXIZID)

Introduction: A Molecule of Duality

MDA 19, also known by its systematic name BZO-HEXOXIZID, is an N-alkyl isatin acylhydrazone derivative that has emerged as a molecule of significant interest to both the pharmaceutical and forensic sciences.[1][2] Initially synthesized and investigated in the late 2000s by researchers at the University of Texas MD Anderson Cancer Center, its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2) earmarked it as a promising candidate for the treatment of neuropathic pain.[1][3][4] This therapeutic potential stems from the localization of CB2 receptors primarily in peripheral and immune tissues, suggesting that their activation could yield analgesic effects without the psychoactive side effects associated with activating the centrally-located CB1 receptors.[4][5]

However, the trajectory of MDA 19 has mirrored that of many research chemicals. Its structure and synthesis have been co-opted by clandestine laboratories, leading to its emergence on the illicit drug market as a novel psychoactive substance (NPS).[6][7] This has created a critical need for a comprehensive understanding of its chemical properties, pharmacological profile, and analytical detection methods. The nomenclature itself requires clarification; "MDA-19" is derived from the institution of its discovery but can be confused with methylenedioxyamphetamine (MDA).[8] To avoid this ambiguity, a systematic naming convention, "OXIZID," has been proposed, where BZO-HEXOXIZID specifically refers to this compound.[8][9]

This guide provides a detailed technical overview of MDA 19, synthesizing data on its chemical structure, physicochemical properties, complex pharmacology, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

MDA 19 is structurally defined as (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.[3] Its core is an isatin scaffold N-alkylated with a hexyl chain, linked via a hydrazone bridge to a benzoyl group. This structure is fundamental to its interaction with cannabinoid receptors.

| Property | Value | Source |

| IUPAC Name | (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | [3] |

| Synonyms | BZO-HEXOXIZID, MDA-19 | [10][11] |

| Molecular Formula | C₂₁H₂₃N₃O₂ | [3][11] |

| Molar Mass | 349.43 g/mol | [3][10] |

| CAS Number | 1048973-47-2 | [3][11] |

| SMILES | O=C(C1=CC=CC=C1)N/N=C(C2=CC=CC=C2N3CCCCCC)\C3=O | [3] |

| InChI Key | ZGQHMZCITJHYOW-QOCHGBHMSA-N | [3][10] |

| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 3 mg/mLMethanol: 1 mg/mL | [11] |

Pharmacology: A Profile of Receptor Selectivity and Species Variance

The pharmacological activity of MDA 19 is centered on its interaction with cannabinoid receptors, but its profile is nuanced, exhibiting significant differences between human and rodent species. This species-dependent activity is a critical consideration for preclinical modeling and translational research.

Receptor Binding and Functional Activity

MDA 19 acts as a potent agonist at human CB2 receptors and displays reasonable selectivity over human CB1 receptors.[3][12] In radioligand binding assays, it demonstrates a four-fold higher affinity for the human CB2 receptor compared to the CB1 receptor.[1][13] However, this selectivity is dramatically increased in rats, where it shows a nearly 70-fold higher affinity for the CB2 receptor over the CB1 receptor.[1][12][13]

This difference in binding affinity is further complicated by its functional activity. In human receptors, MDA 19 functions as an agonist at both CB1 and CB2.[1] In rat receptors, it acts as an agonist at CB1 but behaves as an inverse agonist at the CB2 receptor in GTPγ[³⁵S] functional assays.[1][13] Yet, in other assays, such as those measuring extracellular signal-regulated kinases (Erk1/2) activation, it behaves as a CB2 agonist in rat systems.[1][4] This complex behavior, termed "protean agonism," highlights how the functional outcome of receptor binding can be dependent on the specific signaling pathway being measured.

| Parameter | Human CB1 | Human CB2 | Rat CB1 | Rat CB2 | Source |

| Binding Affinity (Kᵢ, nM) | 162.4 ± 7.6 | 43.3 ± 10.3 | 1130 ± 574 | 16.3 ± 2.1 | [1][13][14] |

| Functional Activity (EC₅₀, nM) | 922 ± 56 (Agonist) | 83 ± 19 (Agonist) | 427 ± 35 (Agonist) | 19.7 ± 14 (Inverse Agonist) | [1][14] |

| Assay Type | GTPγ[³⁵S] | GTPγ[³⁵S] | GTPγ[³⁵S] | GTPγ[³⁵S] | [1][14] |

Mechanism of Action: Therapeutic and Anti-Tumorigenic Pathways

The primary therapeutic rationale for developing MDA 19 was to leverage the analgesic potential of CB2 agonism for neuropathic pain.[1][15] Animal studies have validated this concept, showing that MDA 19 effectively reduces tactile allodynia in rat models of neuropathic pain without affecting locomotor activity, a common side effect of CB1 agonists.[1][12][13]

More recently, research has uncovered a potential anti-tumor mechanism of MDA 19 in hepatocellular carcinoma (HCC).[5] This research suggests that MDA 19's anti-proliferative and pro-apoptotic effects are mediated through its binding to the CB2 receptor, which subsequently leads to the inactivation of the AKT signaling pathway.[5] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, MDA 19 can suppress tumor growth, indicating a novel therapeutic avenue for this compound.[5]

Caption: Proposed mechanism of MDA 19's anti-tumor activity in HCC.

Toxicology and Forensic Context

Despite its therapeutic potential, MDA 19 and its analogs (e.g., 5F-BZO-POXIZID, BZO-POXIZID) have been identified in seized materials on the illicit drug market.[3][16][17] This is likely a consequence of manufacturers seeking novel chemical scaffolds to circumvent existing synthetic cannabinoid legislation.[8][15]

The toxicological profile of MDA 19 is not well-established in humans. However, adverse effects commonly associated with synthetic cannabinoids, such as anxiety, confusion, rapid pulse, and elevated blood pressure, have been noted.[6] A study using zebrafish larvae exposed to MDA 19 revealed impaired development of spinal motor neurons, diminished swimming ability, and increased levels of reactive oxygen species (ROS), indicating neurotoxic and oxidative stress-inducing potential.[18] These findings underscore the public health risks associated with its recreational use.

Analytical Methodologies

The unambiguous identification of MDA 19 in forensic samples is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and reliable method for this purpose.

Experimental Protocol: GC-MS Analysis of MDA 19

This protocol provides a general workflow for the qualitative identification of MDA 19 in a suspected powder sample. The causality for this choice rests on GC-MS's ability to separate the analyte from complex matrices and provide a characteristic mass spectrum for confident identification.

Objective: To identify the presence of MDA 19 in a seized powder sample.

Materials:

-

Suspected powder sample

-

Methanol (HPLC grade)

-

Agilent 8890 GC system (or equivalent)

-

Agilent 5977B MS detector (or equivalent)[19]

-

DB-5 type non-polar capillary column (or similar)[20]

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the homogenized powder sample into a 2 mL autosampler vial.

-

Add 1 mL of methanol to the vial. The choice of methanol is based on the known solubility of MDA 19.[11]

-

Cap the vial and vortex for 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for 5 minutes.

-

This solution is now ready for injection. A dilution may be necessary if the initial concentration is too high.

-

-

Instrumental Parameters:

-

GC System:

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes. (This program is designed to elute the analyte efficiently while separating it from potential contaminants).

-

-

-

MS System:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (m/z 40-550). This allows for the collection of the full mass spectrum for library matching and structural elucidation.

-

-

-

Data Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

After the run is complete, analyze the resulting total ion chromatogram (TIC).

-

Obtain the mass spectrum of the peak corresponding to the retention time of MDA 19.

-

Compare the acquired mass spectrum against a certified reference library or previously run standard of MDA 19 for positive identification. The fragmentation pattern serves as a chemical fingerprint.

-

Conclusion

MDA 19 (BZO-HEXOXIZID) is a multifaceted compound, standing at the intersection of therapeutic promise and forensic concern. Its selective agonism at the human CB2 receptor continues to make it and its derivatives interesting scaffolds for the development of non-psychoactive analgesics and potentially even anti-cancer agents.[1][5] However, its complex, species-dependent pharmacology necessitates careful and thorough preclinical evaluation.[1] Simultaneously, its presence in the recreational drug supply chain poses a significant public health risk, requiring robust and validated analytical methods for its detection by forensic laboratories.[2][7] A comprehensive understanding of this molecule's dual nature is essential for professionals in both drug development and public safety.

References

-

Wikipedia. MDA-19. [Link]

-

Xu JJ, Diaz P, Astruc-Diaz F, et al. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia. 2010. [Link]

-

Xu JJ, Diaz P, Astruc-Diaz F, et al. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. PubMed. 2010. [Link]

-

UNODC. Substance Details MDA-19. UNODC Laboratory and Scientific Service Portals. [Link]

-

Request PDF. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. ResearchGate. 2025. [Link]

-

Drug Intelligence Bulletin. There's a New Dangerous Synthetic Drug Called MDA-19. 2021. [Link]

-

UNODC. Substance Details 5F-BZO-POXIZID. UNODC Laboratory and Scientific Service Portals. [Link]

-

Deventer, M. H., Van Uytfanghe, K., Vinckier, I., et al. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis. 2022. [Link]

-

Patel, M., Kevin, R. C., et al. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. British Journal of Pharmacology. 2024. [Link]

-

Wang, Y., Zhang, R., et al. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. BMC Cancer. 2019. [Link]

-

National Institute of Justice. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. [Link]

-

ResearchGate. MDA19 and MDA42 physicochemical properties calculated in silico using ACD PhysChem software. [Link]

-

UAB Digital Commons. Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. The University of Alabama at Birmingham. [Link]

-

The Center for Forensic Science Research & Education. BZO-HEXOXIZID. 2021. [Link]

-

Liu, C., Feng, C., et al. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. OUCI. 2021. [Link]

-

Liu, C., Feng, C., et al. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. PubMed. 2021. [Link]

-

Tsikas, D. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. PubMed Central. [Link]

-

Li, Y., Feng, J., et al. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. MDPI. 2022. [Link]

-

Kovacic, P., Somanathan, R. Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega. 2021. [Link]

-

Wang, Y., Zhang, R., et al. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics. PubMed. 2024. [Link]

-

Center for Forensic Science Research and Education. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F. 2021. [Link]

-

de Araujo, K. A. F., da Costa, J. L., et al. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. PubMed. 2022. [Link]

-

Li, Y., Feng, J., et al. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. PubMed. 2022. [Link]

-

Wikipedia. MDMA. [Link]

Sources

- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. MDA-19 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugintelligencebulletin.com [drugintelligencebulletin.com]

- 7. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cfsre.org [cfsre.org]

- 9. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]

- 10. Substance Details MDA-19 [unodc.org]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. Identification of AD‐18, 5F‐MDA‐19, and pentyl MDA‐19 in seized materials after the class‐wide ban of synthetic cannabi… [ouci.dntb.gov.ua]

- 17. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of BZO-HEXOXIZID (MDA-19)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: BZO-HEXOXIZID, also known as MDA-19, is a synthetic cannabinoid recognized for its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2).[1] Initially developed as a potential therapeutic for neuropathic pain, its unique pharmacological profile, which shows reasonable selectivity for the CB2 receptor over the psychoactive CB1 receptor, has made it a subject of significant interest in medicinal chemistry and pharmacology.[1][2] This guide provides a comprehensive overview of the chemical synthesis and purification of BZO-HEXOXIZID, grounded in established chemical principles and supported by detailed, field-proven protocols.

The molecular structure of BZO-HEXOXIZID is formally named (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.[1] Its synthesis is primarily achieved through a robust two-step process, beginning with the N-alkylation of an isatin core, followed by a condensation reaction to form the final hydrazone product. This document will elaborate on the mechanistic underpinnings of these reactions, provide detailed experimental procedures, and discuss best practices for purification and characterization.

Part 1: The Synthetic Pathway: From Isatin to BZO-HEXOXIZID

The synthesis of BZO-HEXOXIZID is a logical and efficient process rooted in fundamental organic chemistry reactions. The overall strategy involves the initial preparation of an N-substituted isatin intermediate, which is then condensed with benzohydrazide.

Step 1: N-Alkylation of Isatin

The first critical step is the attachment of the n-hexyl chain to the nitrogen atom of the isatin scaffold. This is typically accomplished via a nucleophilic substitution reaction (SN2).

Mechanism and Rationale: The isatin molecule possesses an acidic N-H proton. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), this proton is abstracted to form a resonance-stabilized isatin anion.[3] This anion is a potent nucleophile. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the isatin anion exposed and highly reactive.[4] This anion then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the N-hexyl isatin intermediate.

The diagram below illustrates the workflow for the N-alkylation of isatin.

Caption: Workflow for the N-Alkylation of Isatin.

Step 2: Condensation to Form BZO-HEXOXIZID

The final step involves the formation of the hydrazone linkage through the condensation of N-hexyl isatin with benzohydrazide.

Mechanism and Rationale: This reaction is a classic example of imine formation from a ketone and a hydrazine derivative, and it is typically catalyzed by a weak acid, such as glacial acetic acid.[5] The acid protonates the C3-carbonyl oxygen of the N-hexyl isatin, rendering the carbonyl carbon significantly more electrophilic. The nucleophilic nitrogen of benzohydrazide then attacks this activated carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule result in the formation of the stable C=N double bond characteristic of the hydrazone product, BZO-HEXOXIZID.

The following diagram outlines the condensation process.

Caption: Workflow for the Condensation Reaction.

Part 2: Experimental Protocols

The following protocols are representative procedures derived from established methodologies for the synthesis of N-alkyl isatin acylhydrazones.[3][4][5] Researchers should adapt these protocols based on their specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of N-Hexyl Isatin

Materials:

-

Isatin (1.0 mmol, 1.0 eq)

-

1-Bromohexane (1.1 mmol, 1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.3 mmol, 1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

-

Ice-water

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

To a dry round-bottom flask, add isatin (1.0 mmol) and anhydrous DMF (5 mL).

-

Add anhydrous potassium carbonate (1.3 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Add 1-bromohexane (1.1 mmol) to the stirred suspension.

-

Heat the reaction mixture in an oil bath to 70-80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot is consumed (typically 2-4 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-water, which should cause the crude N-hexyl isatin to precipitate.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and salts.

-

Dry the crude product. This material can be used in the next step or purified further by recrystallization from ethanol.

Protocol 2: Synthesis of BZO-HEXOXIZID (MDA-19)

Materials:

-

N-Hexyl Isatin (1.0 mmol, 1.0 eq)

-

Benzohydrazide (1.0 mmol, 1.0 eq)

-

Absolute Ethanol (20-30 mL)

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Standard laboratory glassware, magnetic stirrer, condenser, heating mantle

Procedure:

-

In a round-bottom flask, combine N-hexyl isatin (1.0 mmol) and benzohydrazide (1.0 mmol).

-

Add absolute ethanol (20 mL) and a catalytic amount of glacial acetic acid.

-

Equip the flask with a condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool slowly to room temperature.

-

The product, BZO-HEXOXIZID, should crystallize out of the solution upon cooling. For maximum yield, the flask can be placed in an ice bath.

-

Collect the yellow crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified BZO-HEXOXIZID product under vacuum.

Part 3: Purification and Characterization

The purity of the final BZO-HEXOXIZID compound is critical for its use in research and development. The primary methods for purification are recrystallization and column chromatography.

Purification Strategies

| Method | Solvent System (Typical) | Rationale & Key Considerations |

| Recrystallization | Ethanol or Methanol | BZO-HEXOXIZID exhibits good solubility in hot ethanol but is poorly soluble at lower temperatures, making recrystallization an effective and straightforward method for achieving high purity.[4][6] |

| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | This method is ideal for removing closely related impurities or unreacted starting materials. A gradient elution, starting with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, will effectively separate the components. |

Expert Insight: Hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition. If product degradation is observed during chromatography, it is advisable to use silica gel that has been pre-treated with a base (e.g., slurry-packed with a solvent containing 1% triethylamine) to neutralize acidic sites.

Characterization and Quality Control

The identity and purity of the synthesized BZO-HEXOXIZID must be confirmed through rigorous analytical methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the isatin and benzoyl groups, the aliphatic protons of the n-hexyl chain, and a key singlet for the N-H proton of the hydrazone linkage. |

| Mass Spectrometry | The mass spectrum should display a molecular ion peak [M+] or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of BZO-HEXOXIZID (C₂₁H₂₃N₃O₂, MW: 349.43 g/mol ). |

| FT-IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C=O (amide and ketone) and C=N (hydrazone) functional groups. |

| Melting Point | A sharp melting point range is indicative of high purity. |

| HPLC | High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be ≥95% for use in biological assays. |

References

-

Diaz, P., Xu, J., Astruc-Diaz, F., Pan, H. M., Brown, D. L., & Naguib, M. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of Medicinal Chemistry, 51(16), 4932–4947. [Link]

-

Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (2015). International Journal of Engineering Research, 4(5), 304-308. [Link]

-

Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2003). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 8(1), 66-71. [Link]

-

Xu, J. J., Diaz, P., Astruc-Diaz, F., Craig, S., Munoz, E., & Naguib, M. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and Analgesia, 111(1), 99–109. [Link]

-

A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4383. [Link]

-

Vimala, G., Haribabu, J., Karvembu, R., Kumar, B. V. N. P., & SubbiahPandi, A. (2014). Crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1098–o1100. [Link]

Sources

- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commons.emich.edu [commons.emich.edu]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijoer.com [ijoer.com]

- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Endocannabinoid System Interaction of MDA 19 (BZO-HEXOXIZID)

Abstract

This technical guide provides a comprehensive analysis of MDA 19 (also known by its systematic nomenclature, BZO-HEXOXIZID), a synthetic cannabinoid of the N-alkyl isatin acylhydrazone class.[1][2] Originally synthesized for its therapeutic potential as a selective cannabinoid receptor 2 (CB2) agonist for neuropathic pain, MDA 19 has since been identified in recreational drug markets, necessitating a thorough understanding of its pharmacological profile.[1][3][4] This document details the binding and functional activity of MDA 19 at human and rat cannabinoid receptors (CB1 and CB2), outlines the critical experimental protocols for its characterization, and explores the downstream signaling pathways it modulates. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource on MDA 19's interaction with the endocannabinoid system.

Introduction: The Emergence of a Novel Cannabinoid Ligand

The endocannabinoid system (ECS), primarily comprising the G protein-coupled receptors (GPCRs) CB1 and CB2, their endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes.[5] The CB1 receptor is densely expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found predominantly in peripheral tissues and immune cells, playing a key role in modulating inflammation and pain.[5][6] This distribution has made the CB2 receptor an attractive therapeutic target for conditions like neuropathic pain, with the goal of avoiding the CNS-related side effects associated with CB1 activation.[1][7]

MDA 19, or N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, was developed in this context by researchers at the University of Texas MD Anderson Cancer Center.[4][8] It emerged from a series of N-alkyl isatin acylhydrazone derivatives designed to act as selective CB2 agonists.[1] While initial research highlighted its potential for alleviating neuropathic pain, its subsequent appearance in seized materials has underscored the importance of a complete pharmacological characterization, including its activity at the CB1 receptor.[3][9][10] This guide provides that characterization.

Chemical and Physical Properties

A standardized nomenclature for this class of synthetic cannabinoids, the "OXIZIDs," has been proposed to avoid confusion with other substances (e.g., MDA for methylenedioxyamphetamine).[2] In this system, MDA 19 is referred to as BZO-HEXOXIZID.[2]

Cannabinoid Receptor Pharmacology of MDA 19

The pharmacological profile of MDA 19 is complex, exhibiting significant species-dependent differences in both binding affinity and functional activity. This complexity is a critical consideration for translational research, as data from rodent models may not directly predict human outcomes.

Receptor Binding Affinity

Binding affinity, quantified by the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. It is a foundational parameter determined through competitive radioligand binding assays, where the test compound (MDA 19) competes with a radiolabeled ligand of known affinity (e.g., [³H]CP 55,940) for receptor binding sites.[12][13] A lower Kᵢ value signifies a higher binding affinity.[13]

MDA 19 demonstrates a clear preference for the CB2 receptor over the CB1 receptor in both human and rat tissues, although the degree of selectivity varies significantly.

Table 1: Receptor Binding Affinities (Kᵢ) of MDA 19

| Compound | Receptor | Kᵢ (nM) | Species | Source(s) |

|---|---|---|---|---|

| MDA 19 | CB1 | 162.4 ± 7.6 | Human | [1][13][14] |

| CB2 | 43.3 ± 10.3 | Human | [1][13][14] | |

| CB1 | 1130 ± 574 | Rat | [1][14][15] |

| | CB2 | 16.3 ± 2.1 | Rat |[1][14][15] |

Causality Insight: The data reveal that MDA 19 has only a 4-fold higher affinity for human CB2 over CB1 receptors.[1][6] In contrast, it displays a nearly 70-fold selectivity for the rat CB2 receptor over the rat CB1 receptor.[1][6] This pronounced species difference is crucial for drug development professionals; while MDA 19 may appear to be a highly selective and potentially safe CB2-targeted therapeutic in rat models, its lower selectivity in humans suggests a greater potential for CB1-mediated psychoactive side effects.[8]

Functional Activity & Signaling Profile

Functional assays determine the cellular response elicited by ligand binding. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state, reducing basal signaling). The functional profile of MDA 19 is multifaceted, showing protean agonism—the ability to act as an agonist or inverse agonist depending on the specific signaling pathway and cellular context.[1][14]

Table 2: Functional Activity (EC₅₀) of MDA 19

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of CP 55,940) | Species | Source(s) |

|---|---|---|---|---|---|---|

| MDA 19 | CB1 | GTPγ[³⁵S] | 922 ± 56 | Agonist | Human | [1] |

| CB2 | GTPγ[³⁵S] | 83 ± 19 | Agonist | Human | [1] | |

| CB1 | GTPγ[³⁵S] | 427 ± 35 | Agonist | Rat | [1] | |

| CB2 | GTPγ[³⁵S] | 19.7 ± 14 | Inverse Agonist | Rat | [1] | |

| CB1 | β-arrestin2 | 721 | 165% (Full Agonist) | Not Specified | [3] | |

| CB2 | β-arrestin2 | 25.9 | 35% (Partial Agonist) | Not Specified | [3] | |

| CB1 | cAMP | - | Agonist | Rat | [1][14] |

| | CB2 | cAMP | - | No Activity | Rat |[1][14] |

Expertise Insight: The GTPγ[³⁵S] assay data are particularly revealing.[1] In human receptor preparations, MDA 19 behaves as a conventional agonist at both CB1 and CB2. However, at the rat CB2 receptor, it acts as an inverse agonist in this specific assay.[1][14] Yet, in other functional assays using rat CB2 receptors, such as those measuring Erk1/2 activation, MDA 19 acts as an agonist.[1] This phenomenon, known as functional selectivity or biased signaling, occurs when a ligand preferentially activates certain downstream signaling pathways over others.[16][17] For MDA 19, it suggests that the compound stabilizes different receptor conformations depending on the species and the specific G protein or signaling effector it is coupled to. This has profound implications for drug development, as the desired therapeutic effect (e.g., anti-inflammatory action via one pathway) could be dissociated from unwanted side effects (mediated by another pathway).

The β-arrestin2 recruitment data further highlight this complexity, showing MDA 19 acts as a full agonist at CB1 but only a partial agonist at CB2 in this pathway.[3] This biased profile is a critical area of modern pharmacology.

Downstream Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like MDA 19 initiates a cascade of intracellular events. Both receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ).[5][12]

-

Canonical Pathway (Gᵢ/Gₒ-Mediated): Upon agonist binding, the activated G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][12] This is a hallmark of cannabinoid receptor activation.

-

MAPK/ERK Pathway: Cannabinoid receptors can also signal through G protein-independent pathways or via Gβγ subunits to activate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2).[18] This pathway is often associated with cellular processes like proliferation and differentiation. MDA 19 has been shown to activate this pathway at the rat CB2 receptor.[1]

-

β-Arrestin Recruitment: Following activation and phosphorylation by GPCR kinases (GRKs), the receptor recruits β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling.[17] As shown in Table 2, MDA 19 is a potent recruiter of β-arrestin2, particularly at the CB2 receptor.[3]

Experimental Protocols for Pharmacological Characterization

Trustworthy and reproducible data are the bedrock of drug development. The following protocols are self-validating systems for characterizing the interaction of a novel ligand like MDA 19 with cannabinoid receptors.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay quantifies the binding affinity of MDA 19 by measuring its ability to displace a radiolabeled ligand from CB1 or CB2 receptors.[12][19]

-

Objective: To determine the inhibition constant (Kᵢ) of MDA 19 at human CB1 and CB2 receptors.

-

Materials:

-

Cell Membranes: From HEK-293 cells stably expressing human CB1 or CB2 receptors.[1]

-

Radioligand: [³H]CP 55,940 (a high-affinity cannabinoid agonist).

-

Non-specific Ligand: CP 55,940 (unlabeled, at 10 µM final concentration).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[20]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[21]

-

96-well plates, glass fiber filters, cell harvester, scintillation counter.[21]

-

-

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + excess unlabeled CP 55,940), and Competition (radioligand + varying concentrations of MDA 19).

-

Reagent Addition: Add 50 µL of binding buffer to all wells. Add 50 µL of the appropriate ligand solution (buffer, unlabeled CP 55,940, or MDA 19 dilution series).

-

Radioligand Addition: Add 50 µL of [³H]CP 55,940 to all wells at a final concentration near its Kₔ value (e.g., 0.5-1.0 nM).

-

Membrane Addition: Add 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction. The final volume is 200 µL.[8]

-

Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation to reach equilibrium.[19]

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the bound radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of MDA 19.

-

Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

[³⁵S]GTPγS Functional Assay (for Agonist Activity)

This assay measures the functional activation of Gᵢ/Gₒ-coupled receptors. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.

-

Objective: To determine the EC₅₀ and Eₘₐₓ of MDA 19 at human CB1 and CB2 receptors.

-

Materials:

-

Cell Membranes: From HEK-293 cells expressing hCB1 or hCB2.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Reference Agonist: CP 55,940.

-

-

Step-by-Step Methodology:

-

Pre-incubation: Pre-incubate cell membranes (20 µg) with GDP (10 µM final concentration) for 15 minutes on ice to ensure G proteins are in their inactive, GDP-bound state.

-

Reaction Setup: In a 96-well plate, add assay buffer, the membrane/GDP mixture, and varying concentrations of MDA 19 (or reference agonist for Eₘₐₓ). Include a "basal" control with no agonist.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination & Harvesting: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration through glass fiber filters, similar to the binding assay.

-

Washing: Wash filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS (stimulated CPM - basal CPM) against the log concentration of MDA 19.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).

-

Express the Eₘₐₓ of MDA 19 as a percentage of the maximal response achieved with the reference full agonist, CP 55,940.

-

-

In Vivo Effects, Toxicology, and Therapeutic Outlook

Preclinical Efficacy in Pain Models

In vivo studies in rodent models of neuropathic pain have demonstrated that MDA 19 can effectively reverse tactile allodynia (pain caused by a normally non-painful stimulus).[1][14] This effect was shown to be dose-dependent and mediated by the CB2 receptor, as the compound had no effect in CB2 knockout mice.[1][14] Importantly, at therapeutic doses, MDA 19 did not affect locomotor activity in rats, suggesting a lack of the overt CNS side effects typically associated with CB1 activation.[1][14]

Anti-Tumor Potential

Emerging research has also explored the anti-proliferative effects of MDA 19. One study found that it inhibits the growth of hepatocellular carcinoma (HCC) cells, an effect dependent on its binding to and activation of the CB2 receptor.[6] The proposed mechanism involves the inactivation of the AKT signaling pathway, a key regulator of cell survival and proliferation.[6]

Toxicology and Off-Target Effects

While designed for CB2 selectivity, the activity of MDA 19 at the CB1 receptor, especially in humans, raises concerns about potential psychoactivity and other adverse effects common to synthetic cannabinoids.[8][21][22] The chronic use of potent CB1 agonists has been linked to significant psychiatric and medical conditions.[22][23]

Furthermore, recent studies using zebrafish larvae have indicated potential neurotoxicity.[24] Exposure to MDA 19 was associated with impaired development of spinal motor neurons, diminished swimming ability, increased reactive oxygen species (ROS), and interference with energy metabolism pathways.[24] While these findings are from a developmental model, they highlight the need for comprehensive toxicological evaluation. The potential for off-target toxicity, where a drug interacts with unintended proteins, is a major cause of clinical trial failure and must be rigorously assessed.[25][26]

Conclusion and Future Directions

MDA 19 is a pharmacologically complex synthetic cannabinoid with a distinct, species-dependent profile. While it shows promise as a CB2-targeted therapeutic for neuropathic pain and potentially cancer, its activity at the human CB1 receptor and emerging toxicological data warrant caution.[1][6][24] Its protean agonism and biased signaling profile make it a fascinating tool for research, allowing for the dissection of different cannabinoid receptor signaling pathways.[1]

Future research should focus on:

-

Metabolite Pharmacology: Characterizing the binding and functional activity of MDA 19 metabolites, such as the N-(5-hydroxyhexyl) and 4-hydroxybenzoyl metabolites, as these could contribute significantly to the overall in vivo effect and toxicity.[11][13]

-

Human-Specific Assays: Prioritizing functional assays using human cell systems to better predict the clinical effects and potential for CB1-mediated side effects.

-

Comprehensive Toxicology: Conducting thorough in vivo toxicological studies in mammalian models to assess both acute and chronic effects, building on the initial findings from zebrafish studies.[24]

By integrating detailed in vitro characterization with careful in vivo analysis, the scientific community can fully elucidate the therapeutic potential and risks associated with MDA 19 and its analogs.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.

-

Xu, J.J., Diaz, P., Astruc-Diaz, F., et al. (2010). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia. [Link]

-

Wikipedia. (n.d.). MDA-19. [Link]

-

Al-Ali, H., et al. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. Journal of Cannabis Research. [Link]

-

Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. [Link]

-

Arnold, J.C. (2020). The Endocannabinoid System and Synthetic Cannabinoids in Preclinical Models of Seizure and Epilepsy. Journal of Clinical Neurophysiology. [Link]

-

Manwell, L.A., et al. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Perspectives in Pharmacology. [Link]

-

Deventer, M.H., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis. [Link]

-

Li, H., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Biology Direct. [Link]

-

Cohen, K., & Weinstein, A.M. (2018). Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective. Frontiers in Public Health. [Link]

-

ResearchGate. (n.d.). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. [Link]

-

Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. [Link]

-

Farré, D., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

- BenchChem. (2025).

-

Seo, S., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research. [Link]

-

ResearchGate. (2016). Assay of CB1 Receptor Binding. [Link]

-

Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]

-

Pacher, P., et al. (2023). Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. MDPI. [Link]

-

NPS Discovery. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. [Link]

-

Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

-

Al-Zoubi, M., et al. (2022). Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases. MDPI. [Link]

-

PubMed. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. [Link]

-

The Center for Forensic Science Research & Education. (2021). BZO-HEXOXIZID. [Link]

-

PubMed. (2024). Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics. [Link]

-

Yang, H., et al. (2018). New Insights in Cannabinoid Receptor Structure and Signaling. Current Topics in Medicinal Chemistry. [Link]

-

Ibsen, M.S., et al. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]

-

UAB Digital Commons. (2023). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. [Link]

-

Liu, C., et al. (2022). Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. Drug Testing and Analysis. [Link]

-

Marriott, K.C., et al. (2010). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology. [Link]

-

de Araujo, K.R.G., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology. [Link]

-

Wikipedia. (n.d.). MDMA. [Link]

-

Li, Y., et al. (2023). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. [Link]

-

Kudryashova, E., et al. (2016). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. Molecular Cancer Therapeutics. [Link]

Sources

- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. cfsre.org [cfsre.org]

- 5. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 8. MDA-19 - Wikipedia [en.wikipedia.org]

- 9. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. innoprot.com [innoprot.com]

- 20. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of MDA19 for Neuropathic Pain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and substantial side effects of current treatments. The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), has emerged as a promising target for developing novel analgesics devoid of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation. This technical guide provides an in-depth exploration of MDA19 (also known as BZO-HEXOXIZID), a potent N-alkyl isatin acylhydrazone derivative with a distinctive pharmacological profile at cannabinoid receptors. We delve into its mechanism of action, preclinical efficacy in validated neuropathic pain models, and the critical experimental methodologies required for its evaluation. This document serves as a comprehensive resource for researchers aiming to understand and advance the development of CB2-targeted therapeutics for neuropathic pain.

Introduction: The Unmet Need in Neuropathic Pain and the Rise of CB2-Targeted Therapies

Neuropathic pain affects millions worldwide, stemming from conditions such as diabetes, chemotherapy, and traumatic nerve injury.[1][2] The underlying pathophysiology is complex, involving peripheral and central sensitization, which makes it notoriously difficult to treat. Traditional analgesics often fail to provide adequate relief and are burdened with dose-limiting side effects.

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system that modulate pain signaling.[3][4] While activation of CB1 receptors, primarily located in the central nervous system (CNS), produces analgesia, it is also responsible for the undesirable psychoactive effects of cannabinoids.[4][5] In contrast, CB2 receptors are predominantly expressed in peripheral tissues and immune cells.[6][7] Their activation has been shown to suppress inflammatory and neuropathic pain states without CNS-related side effects, making the CB2 receptor an attractive therapeutic target.[8][9] MDA19 emerged from research focused on discovering potent and selective CB2 receptor agonists for this very purpose.[10][11]

MDA19: A Novel Ligand with a Complex Pharmacological Profile

MDA19, or N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, is a synthetic cannabinoid first synthesized and characterized by researchers at the University of Texas M.D. Anderson Cancer Center.[10][12] It was designed as a selective CB2 agonist with the potential to treat neuropathic pain.[13] However, detailed pharmacological characterization revealed a more nuanced and species-dependent mechanism of action.[10][14]

Receptor Binding Affinity and Selectivity

MDA19 demonstrates a clear preference for the CB2 receptor over the CB1 receptor, although the degree of selectivity varies between species. In human receptors, MDA19 exhibits a 4-fold higher affinity for CB2, while in rat receptors, this selectivity increases to nearly 70-fold.[7][10][14] This species-specific difference is a critical consideration for the preclinical-to-clinical translation of research findings.

| Receptor | Species | Binding Affinity (Ki, nM) | Reference |

| CB1 | Human | 162.4 ± 7.6 | [10][14] |

| CB2 | Human | 43.3 ± 10.3 | [10][14] |

| CB1 | Rat | 1130 ± 574 | [10][14] |

| CB2 | Rat | 16.3 ± 2.1 | [10][14] |

Functional Activity: A Case of Protean Agonism

The most intriguing aspect of MDA19's pharmacology is its "protean agonism," where it can act as an agonist or an inverse agonist depending on the specific receptor, species, and signaling pathway being measured.[10][14]

-

Agonist Activity : In GTPγ[³⁵S] functional assays, MDA19 behaves as an agonist at human CB1 and CB2 receptors and the rat CB1 receptor.[7][10] It also functions as an agonist in extracellular signal-regulated kinases 1 and 2 (Erk1/2) activation assays at the rat CB2 receptor.[14]

-

Inverse Agonist Activity : In the same GTPγ[³⁵S] assays, MDA19 acts as an inverse agonist at the rat CB2 receptor.[10][14]

-

No Activity : In 3′,5′-cyclic adenosine monophosphate (cAMP) assays, MDA19 shows agonist activity at the rat CB1 receptor but no functional activity at the rat CB2 receptor.[10][14]

This functional selectivity suggests that MDA19 may preferentially activate specific downstream signaling cascades, a property that could be exploited to separate therapeutic effects from adverse reactions.[8]

Preclinical Efficacy in Models of Neuropathic Pain

Despite its complex in vitro pharmacology, MDA19 demonstrates consistent and robust analgesic effects in vivo. It has been shown to be effective in attenuating tactile allodynia, a hallmark symptom of neuropathic pain where non-painful stimuli are perceived as painful.[10][14]

Validated Animal Models

The anti-allodynic effects of MDA19 have been confirmed in two widely accepted rodent models of neuropathic pain:[9][10]

-

Spinal Nerve Ligation (SNL): A model of traumatic nerve injury.

-

Paclitaxel-Induced Neuropathy: A model of chemotherapy-induced peripheral neuropathy.

In both models, intraperitoneal administration of MDA19 produced a dose-dependent reduction in mechanical allodynia in rats.[10][14] Crucially, these analgesic effects were achieved at doses that did not impact locomotor activity, suggesting a lack of CNS impairment.[12][14]

CB2 Receptor-Mediated Action

To confirm that the analgesic effects of MDA19 are mediated by the CB2 receptor, studies were conducted in CB2 knockout (CB2⁻/⁻) mice. In the paclitaxel-induced neuropathy model, MDA19 suppressed mechanical allodynia in wild-type (CB2⁺/⁺) mice, but had no effect in CB2⁻/⁻ mice.[10][14] This provides definitive evidence that the therapeutic action of MDA19 is dependent on the presence of the CB2 receptor.

| Study Finding | Animal Model | Key Result | Reference |

| Dose-dependent attenuation of tactile allodynia | Spinal Nerve Ligation (Rat) | ED₅₀ = 9.1 mg/kg (IP) | [10] |

| Suppression of mechanical allodynia | Paclitaxel-Induced Neuropathy (Rat) | Significant reduction in paw withdrawal threshold vs. vehicle | [10] |

| Confirmation of CB2-mediated effect | Paclitaxel-Induced Neuropathy (Mouse) | Effective in CB2⁺/⁺ mice, no effect in CB2⁻/⁻ mice | [10][14] |

| Lack of CNS side effects | Open Field Test (Rat) | No effect on locomotor activity | [12][14] |

Key Experimental Methodologies

For drug development professionals, understanding the causality behind experimental choices is paramount. The protocols described below are self-validating systems designed to rigorously characterize novel cannabinoid ligands like MDA19.

In Vitro Protocol: Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of MDA19 at human CB1 and CB2 receptors.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing human CB1 or CB2 receptors.[15]

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[15]

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[15]

-

Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) to all wells.[16]

-

Add increasing concentrations of MDA19 to the experimental wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[15]

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[15]

-

-

Filtration and Counting:

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of MDA19.

-

Use non-linear regression to fit a one-site competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Protocol: Paclitaxel-Induced Neuropathy and Behavioral Testing

This protocol establishes a clinically relevant model of neuropathic pain and provides a method for quantifying the analgesic efficacy of a test compound.

Objective: To assess the ability of MDA19 to reverse tactile allodynia in a mouse model of chemotherapy-induced neuropathy.

Step-by-Step Methodology:

-

Induction of Neuropathy:

-

Use adult male C57BL/6 mice.

-

Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (IP) injection on four alternate days.[10]

-

Monitor the development of tactile allodynia over the next 10-14 days.

-

-

Behavioral Testing (Tactile Allodynia):

-

Acclimate mice to the testing environment. Place them in individual compartments on an elevated mesh floor.

-

Use a set of calibrated von Frey filaments with increasing stiffness.

-

Apply filaments to the mid-plantar surface of the hind paw until the filament just bends. Hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

-

Establish a baseline PWT before drug administration.

-

-

Drug Administration and Post-Treatment Testing:

-

Administer MDA19 (e.g., 10 mg/kg, IP) or vehicle control to the neuropathic mice.[10]

-

At set time points post-administration (e.g., 30, 60, 120 minutes), re-assess the PWT using the von Frey test.

-

-

Data Analysis:

-

Convert the PWT data to percent maximum possible effect (%MPE).

-

Compare the %MPE between the MDA19-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

-

A significant increase in PWT in the MDA19 group indicates an anti-allodynic effect.

-

Discussion and Future Directions

Therapeutic Potential and Advantages

The preclinical data strongly support the hypothesis that MDA19 has the potential to alleviate neuropathic pain.[10][14] Its primary mechanism of action through the CB2 receptor is a significant advantage, as it promises effective analgesia without the debilitating psychoactive side effects that have limited the therapeutic use of CB1 agonists.[8] The "functional selectivity" of MDA19, while complex, could be a pathway to developing drugs that fine-tune receptor signaling for optimal therapeutic outcomes.[8]

Challenges and Limitations

The translation of these promising preclinical findings faces several hurdles.

-

Species Differences: The opposing functional activities at the rat CB2 receptor (inverse agonism in GTPγS vs. agonism in Erk1/2 and in vivo) highlight the complexity of cannabinoid receptor signaling and the critical need to validate findings in human-based systems.[10][12][14]

-

Illicit Market Appearance: MDA19 and its analogs have been identified in seized synthetic cannabinoid products.[12][17][18] This association, while not indicative of its therapeutic potential, creates regulatory and public perception challenges. The reasons for its use as a recreational substance are unclear, given its primary action on the non-psychoactive CB2 receptor.[13][17]

Future Research

To advance MDA19 or similar compounds toward the clinic, several research avenues are critical:

-

Comprehensive Toxicology and Pharmacokinetics: Rigorous safety, tolerability, and ADME (absorption, distribution, metabolism, and excretion) studies are essential.

-

Exploration in Other Pain Models: Efficacy should be tested in a broader range of chronic pain models, including those for diabetic neuropathy, post-herpetic neuralgia, and inflammatory pain.[1]

-

Humanized In Vitro Systems: Further elucidation of the signaling profile using human cell lines and primary immune cells is needed to bridge the gap between rodent and human pharmacology.

-

Allosteric Modulation: An alternative strategy involves developing positive allosteric modulators (PAMs) of the CB2 receptor. PAMs enhance the effect of endogenous cannabinoids only when and where they are needed, offering a more nuanced and potentially safer therapeutic approach.[3][19][20]

Conclusion

MDA19 represents a significant lead compound in the quest for effective and safe treatments for neuropathic pain. Its potent, CB2-mediated anti-allodynic effects in preclinical models underscore the therapeutic promise of targeting this receptor. While challenges related to its complex pharmacology and species differences remain, the insights gained from studying MDA19 provide a valuable framework for the rational design of next-generation CB2-targeted analgesics. Continued research into ligands like MDA19 holds the key to developing novel therapies that can finally offer meaningful relief to patients suffering from chronic neuropathic pain.

References

- 1. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 2. mdbneuro.com [mdbneuro.com]

- 3. Allosteric Modulators of the Mu-Opiod Receptor and Cannabinoid Receptor 1 | Explore Technologies [techfinder.stanford.edu]

- 4. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencedaily.com [sciencedaily.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cfsre.org [cfsre.org]

- 12. MDA-19 - Wikipedia [en.wikipedia.org]

- 13. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - ProQuest [proquest.com]

- 14. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 17. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]

- 19. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory and Neuroprotective Effects of MDA19

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

MDA19 is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2). While extensively studied for its analgesic properties in neuropathic pain, the underlying anti-inflammatory and neuroprotective mechanisms of MDA19 hold significant promise for the development of therapeutics for a range of neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation protocols, and key signaling pathways associated with the therapeutic potential of MDA19. By synthesizing current knowledge and providing detailed methodologies, this document serves as a comprehensive resource for researchers aiming to investigate and harness the neuroprotective and anti-inflammatory effects of this compound.

Introduction: The Therapeutic Rationale for Targeting the CB2 Receptor with MDA19

Neuroinflammation and oxidative stress are key pathological features of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1][2]. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the inflammatory cascade[2][3]. In a pro-inflammatory state, activated microglia release a barrage of cytotoxic mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS), which contribute to neuronal damage and death[2][4][5].

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells, including microglia, and its activation is a promising strategy for mitigating neuroinflammation without the psychoactive effects associated with the cannabinoid receptor 1 (CB1)[6][7][8]. MDA19, a novel N-alkyl isatin acylhydrazone derivative, has been identified as a potent and selective agonist for the human CB2 receptor[6][7][8]. While its efficacy in preclinical models of neuropathic pain is well-documented, this guide will delve into the broader therapeutic potential of MDA19 as a modulator of neuroinflammation and a direct neuroprotective agent.

Core Mechanism of Action: CB2 Receptor-Mediated Signaling

MDA19 exerts its effects primarily through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). Binding of MDA19 to the CB2 receptor initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory and neuroprotective properties.

Modulation of Inflammatory Signaling Pathways

Activation of the CB2 receptor by MDA19 is hypothesized to suppress neuroinflammation through the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

-

Inhibition of the NF-κB Pathway: NF-κB is a master regulator of pro-inflammatory gene expression[9][10]. In resting microglia, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines. CB2 receptor activation has been shown to inhibit this process, thereby dampening the inflammatory response[11].

-

Modulation of MAPK Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in microglial activation and the production of inflammatory mediators[11]. MDA19 has been shown to activate the ERK1/2 pathway, which can have both pro- and anti-inflammatory roles depending on the cellular context[6][7]. Further research is needed to fully elucidate how MDA19-mediated MAPK signaling contributes to its overall anti-inflammatory profile.

Promotion of Neuroprotective Signaling

Beyond its anti-inflammatory effects, MDA19 is postulated to confer direct neuroprotection through the activation of pro-survival signaling pathways and the reduction of oxidative stress.

-

Activation of Pro-Survival Kinases: The PI3K/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. Activation of this pathway can inhibit apoptosis and promote neuronal resilience. Some CB2 receptor agonists have been shown to activate the PI3K/Akt pathway, suggesting a potential mechanism for the neuroprotective effects of MDA19[12].

-

Reduction of Oxidative Stress: Oxidative stress, characterized by an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases[13][14][15]. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content[13][15]. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation and oxidative stress[13][16]. By suppressing microglial activation, a major source of ROS in the inflamed brain, MDA19 can indirectly reduce oxidative stress. Furthermore, CB2 receptor activation may directly enhance neuronal antioxidant defenses[17].

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of MDA19

Caption: Proposed neuroprotective signaling cascade of MDA19 via CB2 receptor activation.

Experimental Validation: Protocols and Methodologies

The following protocols provide a framework for investigating the anti-inflammatory and neuroprotective effects of MDA19 in vitro and in vivo.

In Vitro Assessment of Anti-inflammatory Effects

Objective: To determine the effect of MDA19 on pro-inflammatory responses in microglial cells.

Cell Line: BV-2 murine microglial cells or primary microglia.

Protocol:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 24-well plates. Pre-treat with varying concentrations of MDA19 (e.g., 10 nM - 10 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Analysis (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

Western Blot for NF-κB: Lyse the cells and perform Western blot analysis to assess the levels of phosphorylated and total IκBα and p65 subunits of NF-κB to determine pathway activation.

In Vitro Assessment of Neuroprotective Effects

Objective: To evaluate the ability of MDA19 to protect neurons from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of MDA19 for 24 hours.

-